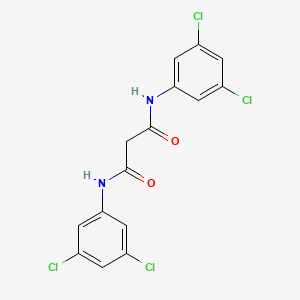![molecular formula C18H14BrN3O B2993574 N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide CAS No. 2034393-72-9](/img/structure/B2993574.png)
N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The compound also contains a bromobenzamide group, which is a benzamide derivative with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the bipyridine moiety could be formed through a coupling reaction , and the bromobenzamide group could be synthesized through a bromination reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bipyridine and bromobenzamide moieties. Bipyridines are known to have a planar structure and can participate in π-π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bipyridine and bromobenzamide groups. For instance, the bromine atom in the bromobenzamide group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and bromobenzamide groups. For instance, it might exhibit strong absorbance in the UV-vis region due to the conjugated π-system in the bipyridine moiety .
科学的研究の応用
Crystal Engineering and Design
Research in crystal engineering has explored the interaction of various molecular components, including those related to N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide, to design novel crystal structures. Molecular tapes mediated by hydrogen and halogen bonds, involving pyridine derivatives and bromobenzamide, have been studied for their potential in crystal design. These studies reveal that carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons can be exploited simultaneously for crystal design, highlighting the structural insulation and interaction patterns in these domains (Saha, Nangia, & Jaskólski, 2005).
Antibacterial Agent Design and Co-crystal Formation
In the development of antibacterial agents, the formation of molecular complexes with pyridyl bases and benzamide derivatives, including structures related to N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide, has been investigated. These studies focus on the synthesis of solvates and salts, providing insights into the structural analysis and thermochemical properties. The findings suggest pathways for enhancing the properties of antibacterial agents through co-crystal and solvate formation, offering novel approaches to drug design (Vangala, Chow, & Tan, 2013).
Antinociceptive and Antimicrobial Activities
The synthesis of new amide derivatives of pyrazoles, closely related to N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide, has been explored for potential antinociceptive and antimicrobial activities. These studies involve the preparation of benzamide derivatives and their evaluation through hotplate and tail-immersion tests, demonstrating significant antinociceptive activity. The research highlights the therapeutic potential of these compounds, although their antimicrobial activity was found to be weak (Koçyiğit-Kaymakçıoğlu et al., 2008).
Environmental Sensing and Remediation
Studies on coordination polymers involving bipyridine and benzamide derivatives have shown their application in environmental sensing, specifically for detecting hazardous substances like nitrobenzene and dichromate anions. This research outlines the synthesis of fluorescent sensors that can selectively detect environmental contaminants, demonstrating the utility of bipyridine-based compounds in monitoring and addressing environmental challenges (Kan & Wen, 2017).
作用機序
特性
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZDFCGLXWZJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

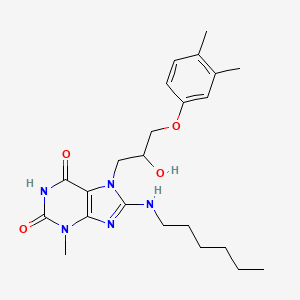
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

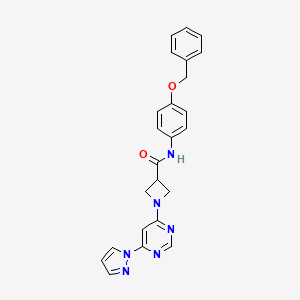


![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
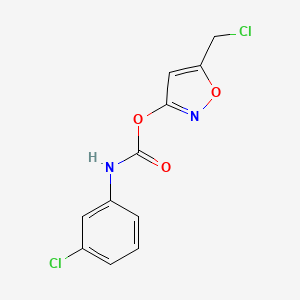
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)
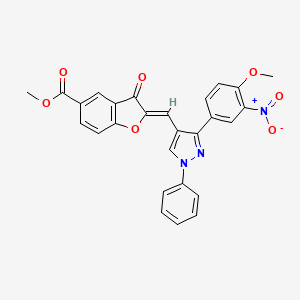
![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)
